4-(4-Chlorophenyl)quinazolin-2-ol
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Overview
Description
4-(4-Chlorophenyl)quinazolin-2-ol is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .
Mechanism of Action
Target of Action
4-(4-Chlorophenyl)quinazolin-2-ol, a derivative of quinazoline, has been found to exhibit a wide range of biopharmaceutical activities Quinazoline derivatives have been known to target various enzymes and receptors, contributing to their diverse physiological significance and pharmacological utilization .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have shown potent in vitro anti-microbial activity against Staphylococcus aureus .
Biochemical Pathways
Quinazoline derivatives have been reported to affect a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic . These activities suggest that quinazoline derivatives may influence multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of drug molecules can be influenced by various factors, including drug-drug interactions and altered pharmacokinetics, which can lead to severe unintended outcomes and may result in the failure of the treatment .
Result of Action
Some quinazoline derivatives have shown significant to moderate anti-cancer activity against various cancer cell lines . This suggests that this compound may have similar effects.
Action Environment
It is known that environmental factors can significantly impact the effectiveness of drug molecules .
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)quinazolin-2-ol typically involves the reaction of 4-chloroaniline with anthranilic acid, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(4-Chlorophenyl)quinazolin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with enhanced biological activities.
Biology: The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy. It has shown promising results in inhibiting the growth of certain cancer cell lines.
Comparison with Similar Compounds
4-(4-Chlorophenyl)quinazolin-2-ol can be compared with other quinazoline derivatives, such as:
Erlotinib: A well-known anticancer drug that targets the epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another anticancer agent that inhibits EGFR and is used in the treatment of non-small cell lung cancer.
Prazosin: An alpha-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.
While these compounds share a common quinazoline core, this compound is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct biological activities .
Properties
IUPAC Name |
4-(4-chlorophenyl)-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-14(18)17-13/h1-8H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJVJFHQHJZAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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